1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Description
1-(4-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 4-methoxyphenyl group at the 1-position of the triazole ring and a 2-methylphenyl substituent on the carboxamide nitrogen. The methoxy group contributes to electronic modulation via resonance effects, while the methyl group on the aromatic ring enhances lipophilicity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-6-4-5-7-16(12)19-18(23)17-13(2)22(21-20-17)14-8-10-15(24-3)11-9-14/h4-11H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVPGZDBVWXNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with 2-methylbenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: It is explored for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The biological and physicochemical properties of triazole-carboxamides are highly dependent on substituent patterns. Key comparisons include:
- Methoxy vs. Ethyl/Chloro : The methoxy group in the target compound enhances resonance stabilization compared to ethyl (purely hydrophobic) or chloro (electron-withdrawing) groups. This may influence binding to polar biological targets .
Physicochemical Properties
- The target compound’s methoxy group reduces LogP compared to chloro analogs, improving aqueous solubility.
Structural Analysis and Crystallography
Crystallographic data for similar compounds (e.g., ) reveal planar triazole cores with dihedral angles of 15–30° between aromatic rings, suggesting moderate conjugation. Tools like SHELXL () and ORTEP () are critical for resolving such structures, enabling precise comparisons of bond lengths and torsion angles .
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